molecular formula C22H24N2O6S B11585141 prop-2-en-1-yl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

prop-2-en-1-yl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11585141
M. Wt: 444.5 g/mol
InChI Key: IUQTVIXPVFBHHM-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as acetoxy, ethoxy, and carboxylate

Preparation Methods

The synthesis of PROP-2-EN-1-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is constructed by reacting the thiazole intermediate with a suitable amidine derivative.

    Functional Group Modifications:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

PROP-2-EN-1-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy and ethoxy groups, leading to the formation of various substituted derivatives.

    Esterification: The carboxylate group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

PROP-2-EN-1-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

PROP-2-EN-1-YL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H24N2O6S

Molecular Weight

444.5 g/mol

IUPAC Name

prop-2-enyl 5-(4-acetyloxy-3-ethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H24N2O6S/c1-6-10-29-21(27)18-12(3)23-22-24(20(26)13(4)31-22)19(18)15-8-9-16(30-14(5)25)17(11-15)28-7-2/h6,8-9,11,13,19H,1,7,10H2,2-5H3

InChI Key

IUQTVIXPVFBHHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC=C)OC(=O)C

Origin of Product

United States

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